molecular formula C18H17BrN4O B3003983 4-bromo-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034622-15-4

4-bromo-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No. B3003983
CAS RN: 2034622-15-4
M. Wt: 385.265
InChI Key: YROWBZWLDQZMQV-UHFFFAOYSA-N
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Description

The compound 4-bromo-N-(2-(5-methyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic molecule that may be related to various research areas, including medicinal chemistry and material science. While the specific compound is not directly mentioned in the provided papers, analogous compounds with bromo, pyridinyl, and benzamide groups have been synthesized and studied for their potential biological activities and interactions.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting with the formation of core structures followed by various functionalization steps. For instance, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides involved the reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines . Similarly, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was achieved by N1-arylation with 4-chloro-2-cyanopyridine followed by conversion to diethylamide . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as IR, NMR, and HRMS, as well as X-ray crystallography . For example, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was determined, revealing details about bond lengths, angles, and intermolecular interactions . These techniques would likely be applicable to the analysis of the molecular structure of this compound.

Chemical Reactions Analysis

The chemical reactivity of bromo-substituted compounds is often exploited in further functionalization reactions. For instance, the presence of a bromo group can facilitate cross-coupling reactions, which could be relevant for the modification of the compound . The papers provided do not detail specific reactions for the exact compound, but they do discuss the reactivity of similar bromo-substituted molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied, including their crystalline structure and intermolecular interactions. For example, the crystal packing of antipyrine derivatives was found to be stabilized by hydrogen bonds and π-interactions . These findings could provide insights into the properties of this compound, such as its solubility, stability, and potential for forming crystalline solids.

properties

IUPAC Name

4-bromo-N-[2-(5-methyl-3-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O/c1-13-12-17(14-6-8-20-9-7-14)22-23(13)11-10-21-18(24)15-2-4-16(19)5-3-15/h2-9,12H,10-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YROWBZWLDQZMQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CC=C(C=C2)Br)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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